![molecular formula C7H14ClNO3 B1463227 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride CAS No. 1181544-77-3](/img/structure/B1463227.png)
2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride
Overview
Description
2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride, also known as homopiperazine, is an organic compound with the molecular formula C7H13NO3 . It has a molecular weight of 195.65 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride is 1S/C7H13NO3.ClH/c9-6-1-3-8(4-2-6)5-7(10)11;/h6,9H,1-5H2,(H,10,11);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride is a powder at room temperature . It has a molecular weight of 195.64 and a molecular formula of C7H13NO3 .Scientific Research Applications
Radiolabeling in PET Studies
2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride has been used in the synthesis of precursors for PET (Positron Emission Tomography) tracers. Carpinelli et al. (2006) developed an improved synthesis of a precursor for PET studies, targeting the acetylcholine neurotransmission system. This precursor allowed the production of a tracer with high radiochemical purity, used for imaging the cholinergic system (Carpinelli et al., 2006).
Synthesis of Fluorescent Probes
The hydrochloride form of this compound has been involved in the synthesis of fluorescent probes. Braun and Dittrich (2010) synthesized the hydrochloride of the racemic amino acid (7-hydroxycoumarin-4-yl)ethylglycine, a potential fluorescent probe, starting from commercially available (7-hydroxycoumarin-4-yl)acetic acid (Braun & Dittrich, 2010).
Enantioselective Synthesis
In the realm of organic chemistry, 5-hydroxypiperidin-2-one, closely related to 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride, has been used as a building block for synthesizing biologically active compounds. Vink et al. (2003) detailed an enantioselective biocatalytic approach towards synthesizing this compound, offering pathways to potentially bioactive N,N-acetals and N-alkylated derivatives (Vink et al., 2003).
Anticancer Agent Synthesis
C. Temple and colleagues (1983) explored the synthesis of ethyl (5-amino-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamates, using a process involving 4-hydroxypiperidine. These compounds were tested for their effects on the proliferation of L1210 cells and survival in mice with P388 leukemia, indicating its potential in cancer research (Temple et al., 1983).
Application in Materials Chemistry
This compound has also found applications in materials chemistry. Joo et al. (2012) used a similar compound in the synthesis of energetic materials with nitroiminotetrazolate salts, which were characterized for their properties and potential applications (Joo et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c9-6-1-3-8(4-2-6)5-7(10)11;/h6,9H,1-5H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYCWLRBDHSBIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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